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Compound of Interest

Compound Name: (R)-PF-04991532

Cat. No.: B10854315

An In-depth Technical Guide on the Synthesis of (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2]
[3]triazolo[4,3-b]pyridazin-3-yl)ethyl)acetamide

Disclaimer: The compound (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-
b]pyridazin-3-yl)ethyl)acetamide is not found in the reviewed scientific literature under the
designation PF-04991532. The widely recognized PF-04991532 is (S)-6-(3-Cyclopentyl-2-(4-
(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. This guide, therefore, presents a
proposed synthetic pathway for the molecule requested by the user, based on established
chemical principles and analogous reactions found in the literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The
molecule can be disconnected at the C6-phenyl bond and the C3-ethylamino bond of the
central[1][2][3]triazolo[4,3-b]pyridazine core. This leads to three key intermediates: a
functionalized triazolopyridazine core, a substituted phenylboronic acid, and a chiral ethylamine
side chain.
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Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates
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Intermediate D: 6-Chloro-[1][2][3]triazolo[4,3-
b]pyridazine

The synthesis of the triazolopyridazine core can be achieved from commercially available
starting materials. A plausible route starts with 3,6-dichloropyridazine.

o Hydrazinolysis: Reaction of 3,6-dichloropyridazine with hydrazine hydrate would yield 3-
chloro-6-hydrazinopyridazine.

o Cyclization: The resulting hydrazinopyridazine can be cyclized to form the triazole ring. This
can be achieved using various one-carbon sources. For example, reaction with cyanogen
bromide can provide the 3-amino derivative, or reaction with triethyl orthoformate can yield
the unsubstituted triazole, which would then require further functionalization at the 3-position.
A more direct approach to a functionalizable handle at C3 is desirable. An efficient synthesis
of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines has been described via
intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[4]

Intermediate C: 4-(1H-1,2,4-Triazol-1-yl)phenylboronic
acid

This intermediate can be prepared via a copper-catalyzed cross-coupling reaction.

o Coupling: The reaction of 4-bromophenylboronic acid with 1,2,4-triazole in the presence of a
copper catalyst and a suitable base would afford the desired product.

Intermediate B: (R)-1-(6-Chloro-[1][2][3]triazolo[4,3-
b]pyridazin-3-yl)ethanamine

The introduction of the chiral ethylamine side chain at the C3 position of the triazolopyridazine
core is a critical step. Several strategies can be envisioned:

e From a 3-acetyl derivative: One could synthesize 3-acetyl-6-chloro-[1][2][3]triazolo[4,3-
b]pyridazine. This could then undergo stereoselective reductive amination to install the (R)-

ethylamine group.
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» Nucleophilic substitution: If a suitable leaving group is present at an ethyl side chain at the
C3 position, a nucleophilic substitution with an amine source could be performed.

e Resolution: A racemic mixture of 1-(6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine
could be synthesized and then resolved using chiral chromatography or by forming

diastereomeric salts with a chiral acid.

Proposed Forward Synthesis Pathway

The proposed forward synthesis involves the coupling of the key intermediates followed by a
final acylation step.

[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-((R)-1-aminoethyl)- (4
(Intermediate B)

-(1H-1,2,4-Triazol-1-yl)phenylboronic acid
(Intermediate C)

Suzuki Coupling
(Pd catalyst, base)

y y

(R)-1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-
[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Acetylation
(Acetic anhydride or Acetyl chloride)
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Caption: Proposed forward synthesis of the target molecule.

e Suzuki Coupling: A palladium-catalyzed Suzuki cross-coupling reaction between
Intermediate B ((R)-1-(6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)ethanamine) and
Intermediate C (4-(1H-1,2,4-triazol-1-yl)phenylboronic acid) would form the C6-phenyl bond.
This reaction typically requires a palladium catalyst (e.g., Pd(PPhs)4), a base (e.g., Na2COs
or K2CO:s), and a suitable solvent system (e.g., dioxane/water or DME).

o Acetylation: The resulting amine would then be acylated to form the final acetamide product.
This can be achieved using standard conditions, such as reaction with acetic anhydride or
acetyl chloride in the presence of a base like triethylamine or pyridine.

Representative Experimental Protocols

The following are representative experimental protocols for reactions analogous to those in the
proposed synthesis. These would require optimization for the specific substrates.

Protocol 1: Synthesis of a 6-Substituted-[1][2]
[3]triazolo[4,3-b]pyridazine (Analogous to Step 1)

A series of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives have been synthesized.[5]
While not a direct precursor, the formation of the core ring system is relevant.

Protocol 2: Suzuki Coupling of a Chloro-pyridazine
Derivative (Analogous to Step 1 in Forward Synthesis)

The synthesis of 6-(substituted-phenyl)-[1][2][3]triazolo[4,3-b]pyridazines has been reported,
which likely involves a cross-coupling reaction.[1] A general procedure for a Suzuki coupling
would be: To a solution of the chloro-triazolopyridazine (1 equivalent) and the phenylboronic
acid (1.2 equivalents) in a degassed solvent mixture like 1,4-dioxane and water (4:1) is added
a base such as sodium carbonate (2 equivalents) and a palladium catalyst like
tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The mixture is heated under an
inert atmosphere (e.g., argon) at 80-100 °C until the reaction is complete as monitored by TLC
or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic
solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified
by chromatography.
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Protocol 3: Synthesis of N-(4-(1H-1,2,4-triazol-1-
yl)phenyl)-substituted-amides (lllustrative of
Intermediate C Synthesis and Final Amide Formation)

A method for synthesizing 4-(1H-1,2,4-triazol-1-yl)aniline has been described, which involves
the reaction of 4-bromoaniline with 1,2,4-triazole under alkaline conditions.[6] This aniline could
then be converted to the corresponding boronic acid. The same reference also describes the
formation of amides from this aniline, which is analogous to the final acetylation step.[6]

Quantitative Data

As this is a proposed synthesis for a compound not found in the literature, no experimental
guantitative data is available. A representative table for presenting such data is shown below.

. Starting . . Analytical
Step Reaction . Product Yield (%) Purity (%)
Material Method
. _ (RI1-(6-(4-
Suzuki Intermediat LC-MS, *H
1 ) (...)ethana - -
Coupling eB&C ) NMR
mine
R)-1-(6-(4-
] (Ry-1-(6-( Final LC-MS, *H
2 Acetylation  (...))ethana - -
) Product NMR
mine

Conclusion

The synthesis of (R)-N-(1-(6-(4-(1,2,4-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-
yhethyl)acetamide is feasible through a convergent synthetic strategy. The key challenges in
this synthesis would be the stereoselective introduction of the (R)-ethylamine side chain onto
the triazolopyridazine core and the optimization of the Suzuki coupling reaction. The proposed
pathway provides a solid foundation for the development of a detailed experimental procedure
for the synthesis of this novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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